1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric ambiguity in imidazopyridine building blocks derails kinase inhibitor SAR. 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (CAS 915065-88-2) resolves this with a defined 1,6-disubstitution pattern: • Unique [4,5-c] scaffold topology vs. [4,5-b] analogs-validated in antimicrobial & kinase-selectivity studies • 6-NH₂ handle for amide coupling, Buchwald-Hartwig amination, or reductive amination • N1-CH₃ blocks metabolic soft spot; pKa shift -4.45 vs. parent scaffold Supplied at 97% purity with full analytics. Immediate global dispatch.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B7901762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=CN=C(C=C21)N
InChIInChI=1S/C7H8N4/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3,(H2,8,9)
InChIKeyQQDVLVRFQSBRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (CAS 915065-88-2): Core Building Block, Physicochemical Profile, and Procurement Specifications


1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine (CAS 915065-88-2) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine (3-deazapurine) class, with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . Its structure features a methyl group at the N1 position of the imidazole ring and a primary amine at the 6-position of the pyridine ring, constituting a distinct 1,6-disubstitution pattern that differentiates it from the 4-amino regioisomer and from [4,5-b]-fused scaffold analogs . The compound is commercially available as a free base (purity ≥95–97%) and as the hydrochloride salt, and is primarily used as a synthetic intermediate and fragment-based drug discovery (FBDD) building block . Predicted physicochemical properties include a boiling point of 377.8 ± 45.0 °C, a density of 1.42 ± 0.1 g/cm³, a pKa of 6.70 ± 0.50, and a calculated LogP of approximately 0.03, indicating a balanced hydrophilic–lipophilic profile .

Why In-Class Imidazopyridine Building Blocks Cannot Simply Substitute for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine


Although numerous imidazopyridine building blocks share the C7H8N4 molecular formula, substitution at the 1-methyl-6-amino positions on the [4,5-c] scaffold generates a unique combination of electronic, steric, and pharmacokinetic-relevant properties that cannot be replicated by regioisomeric or scaffold-isomeric analogs. The 6-amine placement on the pyridine ring creates a hydrogen-bond donor/acceptor geometry distinct from the 4-amine regioisomer (CAS 90012-81-0), directly affecting target engagement vectors in kinase ATP-binding pockets [1]. Critically, the [4,5-c] (3-deazapurine) scaffold topology differs fundamentally from the [4,5-b] scaffold in terms of nitrogen atom positioning, ring electronics, and metabolic stability, as demonstrated in comparative antimicrobial and kinase-selectivity studies where regioisomeric pairs produced divergent activity profiles [2]. Furthermore, the N1-methyl group lowers the predicted pKa by approximately 4.5 log units relative to the unsubstituted parent scaffold (pKa 11.15), substantially altering ionization state at physiological pH and thereby affecting solubility, permeability, and protein binding compared to des-methyl analogs . These multidimensional differences mean that direct replacement with a positional isomer, des-methyl analog, or alternative scaffold will not preserve SAR and may compromise lead optimization campaigns.

Quantitative Differentiation Evidence for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine Against Closest Analogs


LogP Shift of +0.23 vs. [4,5-b] Scaffold Isomer: Implications for Membrane Permeability and PPB

The target compound exhibits a calculated LogP of 0.031 (predicted, Fluorochem), whereas the directly comparable [4,5-b] scaffold isomer 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1186310-95-1) displays a calculated LogP of –0.196 at pH 7.4 (ChemBase). This represents a positive LogP shift of approximately 0.23 log units for the [4,5-c] scaffold, indicating measurably higher lipophilicity [1]. In lead optimization, even a 0.2–0.3 log unit difference can meaningfully alter membrane passive permeability and plasma protein binding, parameters that are difficult to compensate for through downstream formulation without changing the core scaffold [2].

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point Reduction of ~100 °C vs. 4-Amino Regioisomer: Implications for Purification and Handling

The target compound (6-amine regioisomer) has a predicted boiling point of 377.8 ± 45.0 °C, while the 4-amino regioisomer 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 90012-81-0) has a predicted boiling point of 477.5 ± 25.0 °C [1]. This approximately 100 °C difference reflects stronger intermolecular hydrogen bonding in the 4-amino isomer, consistent with the amine being positioned ortho to the pyridine nitrogen, enabling intramolecular H-bonding that increases cohesive energy . The lower boiling point of the 6-amine compound translates to easier vacuum distillation, reduced thermal degradation risk during purification, and lower energy input for solvent removal during scale-up.

Thermal stability Purification Process chemistry

pKa Reduction of ~4.5 Units vs. Parent Scaffold: N1-Methylation Drastically Alters Ionization

The target compound has a predicted pKa of 6.70 ± 0.50, whereas the unsubstituted parent scaffold 1H-imidazo[4,5-c]pyridine (CAS 272-97-9) has a predicted pKa of 11.15 ± 0.30 . This ~4.45 pKa unit reduction is attributable to the combined electron-withdrawing effect of the 6-amine group and the inductive effect of the N1-methyl substituent on the imidazole ring. At physiological pH (7.4), the target compound exists in a largely neutral state, whereas the des-methyl parent would be predominantly protonated, with profoundly different solubility, permeability, and off-target binding profiles [1]. A des-methyl analog cannot serve as a physicochemical surrogate.

Ionization state Solubility pH-dependent properties

Scaffold Regioisomerism ([4,5-c] vs. [4,5-b]) Produces Distinct Antimicrobial MIC Values

In a direct comparative study of 2-(substituted-phenyl)imidazo[4,5-c]pyridine and [4,5-b]pyridine derivatives, compounds built on the [4,5-c] scaffold (e.g., N5-alkylated 5H-imidazo[4,5-c]pyridines) and those built on the [4,5-b] scaffold (e.g., N4-alkylated 4H-imidazo[4,5-b]pyridines) were evaluated against a panel of Gram-positive and Gram-negative bacteria and Candida species. The most active [4,5-c] derivatives (e.g., compounds 2g, 2h) exhibited MIC values of 4–8 µg/mL, while the [4,5-b] counterparts (e.g., compounds 4a, 4b) showed distinct activity spectra with different MIC ranges [1]. This demonstrates that the scaffold topology itself—not merely the substituent pattern—determines biological activity. The target compound's [4,5-c] scaffold provides a nitrogen-atom arrangement that mimics the purine 3-deaza motif, whereas the [4,5-b] scaffold presents a fundamentally different H-bond acceptor/donor geometry.

Antimicrobial Scaffold selectivity Regioisomerism

Recommended Procurement and Application Scenarios for 1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinase ATP-Binding Pockets

The compound's 3-deazapurine scaffold, moderate LogP (0.03), and balanced H-bond donor/acceptor profile (3 acceptors, 1 donor) make it suitable for fragment library inclusion targeting purine-binding kinase active sites . Its 6-amine group provides a synthetic handle for rapid SAR expansion via amide coupling, Buchwald–Hartwig amination, or reductive amination, while the N1-methyl group blocks a metabolic soft spot present in des-methyl analogs, potentially improving metabolic stability in downstream leads .

Regioisomer-Verified Building Block for JAK/STAT Pathway Inhibitor Optimization

Patents such as WO2013117645A1 explicitly describe 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine derivatives as JAK inhibitors for degenerative and inflammatory diseases [1]. The 6-amine substitution pattern, as opposed to the 4-amine regioisomer, places the derivatizable amine at a vector that projects into the JAK ATP-binding pocket selectivity region. In downstream derivatives, JAK1 IC50 values as low as 0.570 nM have been reported, underscoring the scaffold's potential when properly elaborated [2]. Researchers should verify regioisomeric identity via 2D-NOESY or HMBC prior to SAR campaigns, as the 4-amine isomer (CAS 90012-81-0) is commercially available and could be mistakenly substituted .

Purine-Mimetic Scaffold for Antimicrobial Lead Generation

Imidazo[4,5-c]pyridine derivatives have demonstrated antimicrobial activity with MIC values as low as 4–8 µg/mL against Gram-positive pathogens including MRSA [3]. The [4,5-c] scaffold topology is essential for this activity profile; matched [4,5-b] scaffold compounds showed divergent activity spectra [3]. The target compound's 6-amine group enables C6-functionalization to explore substituent effects on antimicrobial potency, building on established SAR that C6-position modifications are well-tolerated for both hydrophobic and hydrophilic groups [3].

Physicochemical Standard for Computational ADMET Model Calibration

With its experimentally accessible purity (95–97%), well-defined predicted pKa (6.70), LogP (0.03), and boiling point (377.8 °C), this compound can serve as a calibration standard for validating in silico ADMET prediction models on imidazopyridine chemical space . Its significant pKa shift (–4.45 units vs. parent scaffold) and LogP difference (+0.23 units vs. [4,5-b] isomer) provide concrete test cases for assessing whether computational models correctly predict the impact of regioisomerism and N-methylation on key drug-likeness parameters .

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